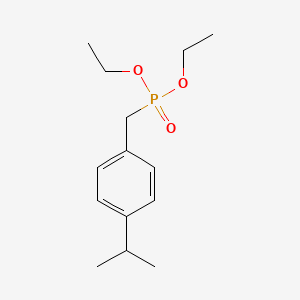

二乙基(4-异丙基苄基)膦酸酯

描述

Diethyl (4-Isopropylbenzyl)phosphonate is an organic compound with the molecular formula C14H23O3P . It is also known by other names such as Diethyl { [4- (propan-2-yl)phenyl]methyl}phosphonate and Phosphonic acid, P-[ [4- (1-methylethyl)phenyl]methyl]-, diethyl ester .

Molecular Structure Analysis

The molecular structure of Diethyl (4-Isopropylbenzyl)phosphonate consists of 41 bonds in total, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .Physical And Chemical Properties Analysis

Diethyl (4-Isopropylbenzyl)phosphonate is a liquid at 20°C . It has a molecular weight of 270.31 . The compound has a specific gravity of 1.05 and a refractive index of 1.49 . It has a flash point of 187°C .科学研究应用

锂离子电池电解质添加剂

二乙基(4-异丙基苄基)膦酸酯(DLPP)被用作锂离子电池中LiNi0.5Mn1.5O4 (LNMO)正极的成膜添加剂。 在碳酸盐电解质中添加1 wt%的DLPP显著提高了LNMO正极的倍率性能和循环性能 .

抗菌剂合成

该化合物也参与了抗菌剂的合成。Ostaszewski及其同事进行了一项研究,合成了包括DLPP在内的二乙基苄基膦酸酯衍生物,并评估了它们作为抗菌剂的功效。 一些衍生物表现出与已知抗生素(如环丙沙星、博莱霉素和氯唑西林)相当的活性 .

安全和危害

Diethyl (4-Isopropylbenzyl)phosphonate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place .

作用机制

Target of Action

The primary target of Diethyl (4-Isopropylbenzyl)phosphonate is the LiNi0.5Mn1.5O4 (LNMO) cathode in high-voltage Li-ion batteries . The compound acts as a positive film-forming additive for the LNMO cathode .

Mode of Action

Diethyl (4-Isopropylbenzyl)phosphonate interacts with its target, the LNMO cathode, by preferentially oxidizing decomposition during the charging process . This action inhibits the continuous electrolyte decomposition and promotes the formation of a protective cathode layer .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl (4-Isopropylbenzyl)phosphonate is the charging process of the LNMO cathode in high-voltage Li-ion batteries . The compound’s preferential oxidation of decomposition during this process results in the inhibition of continuous electrolyte decomposition and the promotion of a protective cathode layer .

Pharmacokinetics

By adding 1 wt.% Diethyl (4-Isopropylbenzyl)phosphonate in carbonate electrolyte, the rate and cycling performances of LNMO have been improved .

Result of Action

The molecular and cellular effects of Diethyl (4-Isopropylbenzyl)phosphonate’s action include the stabilization of the LNMO/electrolyte interface and crystal structures . LNMO/Li half-cell using the electrolyte with 1 wt.% Diethyl (4-Isopropylbenzyl)phosphonate delivers better rate capabilities and capacity retention of 92.8% after 200 cycles at 3 C .

Action Environment

The action, efficacy, and stability of Diethyl (4-Isopropylbenzyl)phosphonate are influenced by the environment within the high-voltage Li-ion battery. The compound’s ability to preferentially oxidize decomposition during the charging process is crucial for inhibiting continuous electrolyte decomposition and promoting the formation of a protective cathode layer .

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDLJDZVTOWKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593983 | |

| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77237-55-9 | |

| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)